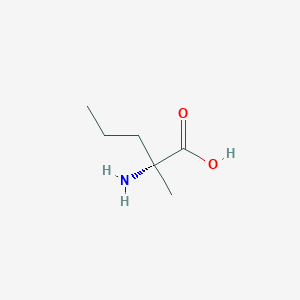
(R)-2-Amino-2-methyl-pentanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about its natural occurrence or synthesis .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. The synthesis analysis would include the starting materials, the reagents used, the conditions of the reaction (such as temperature and pH), and the yield of the product .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with different reagents, under different conditions. The products of these reactions can provide valuable information about the structure and properties of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its reactivity with common reagents. These properties can provide important clues about the compound’s structure .科学的研究の応用
Biofuel Production through Metabolic Engineering
The synthesis of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol from amino acid substrates like (R)-2-Amino-2-methyl-pentanoic acid, underscores the potential of engineered microorganisms in biofuel production. Cann and Liao (2009) delve into the prospects of utilizing microbial fermentations and metabolic engineering to enhance the production titers and yields of these biofuels, marking a promising step towards sustainable energy solutions (Cann & Liao, 2009).
Advanced Synthesis Techniques for Fluorinated Amino Acids
Laue et al. (2000) demonstrate the stereoselective synthesis of γ‐Fluorinated α‐Amino Acids, including derivatives of (R)-2-Amino-2-methyl-pentanoic acid, showcasing the compound's versatility in creating fluorinated amino acids for potential pharmaceutical applications (Laue et al., 2000).
Electrochemical Applications and Energy Storage
Kowsari et al. (2018) explored the electrochemical properties and pseudocapacitance performance of conductive polymer electroactive films, incorporating N‑benzoyl derivatives of isoleucine, including 3‑methyl 2‑[(4‑methylbenzoyl) amino] pentanoic acid. This research highlights the potential of (R)-2-Amino-2-methyl-pentanoic acid derivatives in enhancing the performance of energy storage materials, providing a pathway for the development of more efficient supercapacitors (Kowsari et al., 2018).
Anticancer Drug Development
Research by Basu Baul et al. (2009) into amino acetate functionalized Schiff base organotin(IV) complexes, incorporating derivatives of (R)-2-Amino-2-methyl-pentanoic acid, underscores the compound's utility in the development of novel anticancer drugs. Their studies on the cytotoxicity of these complexes against various human tumor cell lines open new avenues for chemotherapy drug development (Basu Baul et al., 2009).
Antioxidant and Cytoprotective Properties
Lipoic acid analogs, based on the structural backbone of (R)-2-Amino-2-methyl-pentanoic acid, have been synthesized and evaluated for their antioxidant and cytoprotective properties. Kates et al. (2014) identified compounds with enhanced pharmacological activity, potentially beneficial in managing conditions associated with oxidative stress (Kates et al., 2014).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(2R)-2-amino-2-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-6(2,7)5(8)9/h3-4,7H2,1-2H3,(H,8,9)/t6-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBJGLYBWNNQMOW-ZCFIWIBFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@](C)(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Amino-2-methyl-pentanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

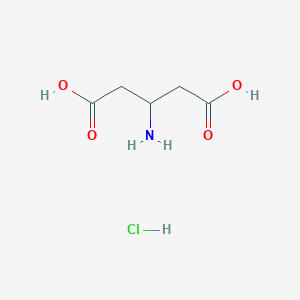
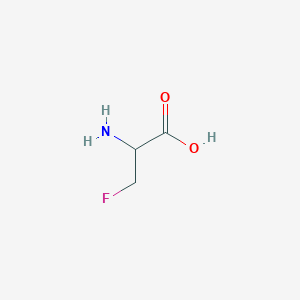
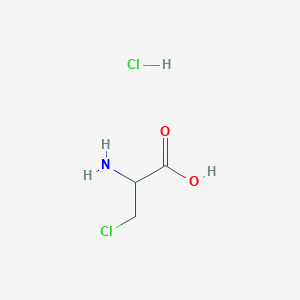
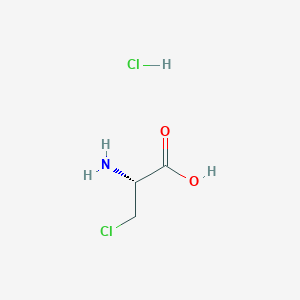
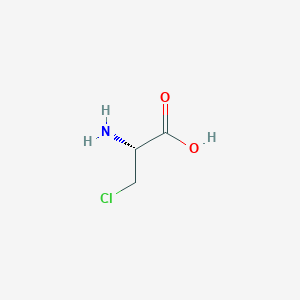
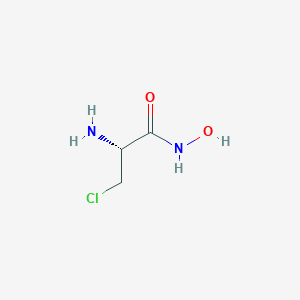
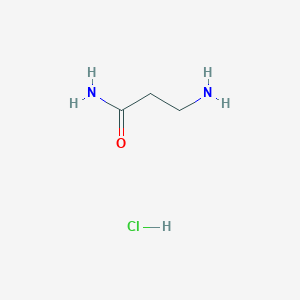
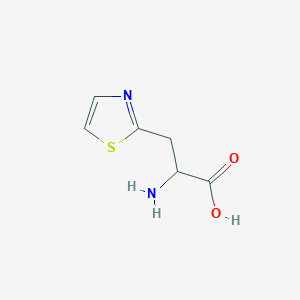
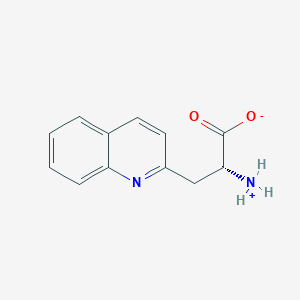
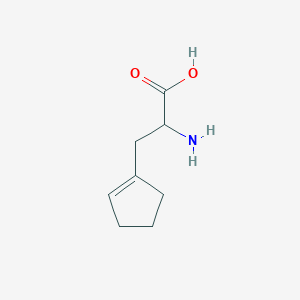
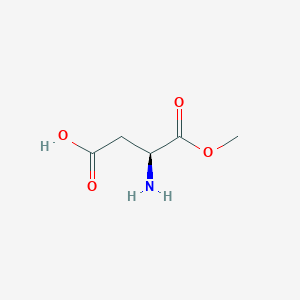
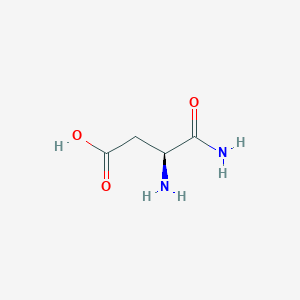
![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
![(2S)-2-azaniumyl-3-[(4-methyl-2-oxo-chromen-7-yl)carbamoyl]propanoate](/img/structure/B555713.png)